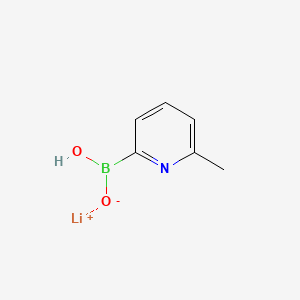
(3-Chloropyridin-4-YL)methanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-Chloropyridin-4-YL)methanamine dihydrochloride” is a chemical compound with the CAS Number: 1228878-65-6 . It has a molecular weight of 215.51 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7ClN2.2ClH/c7-6-4-9-2-1-5(6)3-8;;/h1-2,4H,3,8H2;2*1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry Applications
Anticonvulsant Agents : Schiff bases of 3-aminomethyl pyridine, structurally related to (3-Chloropyridin-4-yl)methanamine, have been synthesized and showed promising anticonvulsant activity. These compounds demonstrated significant protection against seizures in various models, with some outperforming clinically used drugs (Pandey & Srivastava, 2011).
Photocytotoxicity and Cellular Imaging : Iron(III) complexes incorporating derivatives of (3-Chloropyridin-4-yl)methanamine showcased unprecedented photocytotoxicity under red light and were utilized for imaging in HeLa and HaCaT cells. These compounds generate reactive oxygen species and demonstrate potential for cancer therapy (Basu et al., 2014).
Catalysis : Diiron(III) complexes with (3-Chloropyridin-4-yl)methanamine derivatives as ligands were examined as functional models for methane monooxygenases. These complexes catalyzed the selective hydroxylation of alkanes, showing the potential for applications in synthetic chemistry (Sankaralingam & Palaniandavar, 2014).
Materials Science and Photophysical Studies
Photophysical Properties : Palladacycles containing (3-Chloropyridin-4-yl)methanamine and its derivatives have been synthesized and studied for their catalytic activities. These compounds exhibit good activity and selectivity in catalytic applications, including those where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).
Photo-induced Oxidation : Studies on complexes of (3-Chloropyridin-4-yl)methanamine showed enhanced rates of electron transfer to oxygen under UV or visible light, leading to the generation of the superoxide radical anion. This property is significant for applications in photodynamic therapy and the development of photosensitizers (Draksharapu et al., 2012).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Mecanismo De Acción
Mode of Action
It’s worth noting that the compound belongs to the class of organic compounds known as aralkylamines . These compounds are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .
Pharmacokinetics
It’s known that the compound is a solid at room temperature . This could potentially affect its absorption and distribution in the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For (3-Chloropyridin-4-YL)methanamine dihydrochloride, it’s known that the compound should be stored at room temperature . This suggests that temperature could be an important environmental factor affecting its stability.
Propiedades
IUPAC Name |
(3-chloropyridin-4-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2.2ClH/c7-6-4-9-2-1-5(6)3-8;;/h1-2,4H,3,8H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUOMNOSAWOBTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CN)Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1228878-65-6 |
Source


|
| Record name | 1-(3-chloropyridin-4-yl)methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














